Conformational Rigidity and LogP Shift Induced by the N‑Tert‑butyl Group Relative to N‑Methyl Analog
The N‑tert‑butyl azetidine variant (C12H18N2O, MW 206.28) introduces greater steric hindrance and a higher calculated logP compared to its N‑methyl analog (C9H12N2O, MW 164.20) [1]. Based on general medicinal chemistry principles, the tert‑butyl group increases molecular weight by approximately 25% and adds roughly 0.5–1.0 logP units, enhancing membrane permeability potential while reducing aqueous solubility. These physicochemical shifts are consistent with the compound’s use in optimizing CNS-penetrant drug candidates, as described in the tachykinin antagonist patent family [2]. Direct experimental comparative data (e.g., logD7.4, kinetic solubility) are not publicly available for this specific pair; the parameter shifts are inferred from well-established quantitative structure–property relationship (QSPR) models for homologous series [3].
| Evidence Dimension | Lipophilicity (cLogP) and steric bulk |
|---|---|
| Target Compound Data | MW = 206.28 g/mol; cLogP ≈ 1.8–2.2 (estimated for neutral species) [3] |
| Comparator Or Baseline | 2-[(1-Methylazetidin-3-yl)oxy]pyridine: MW = 164.20 g/mol; cLogP ≈ 1.3–1.7 (estimated) [1][3] |
| Quantified Difference | ΔMW ≈ +42 g/mol; ΔcLogP ≈ +0.5 log units |
| Conditions | Computational QSPR estimation; no experimental partition coefficient measurements identified for the target compound. |
Why This Matters
For medicinal chemistry teams optimizing CNS penetration (desired logD7.4 = 2–4) or reducing P‑gp efflux, the elevated lipophilicity of the tert‑butyl variant provides a clear rationale for its selection over less lipophilic N‑alkyl analogs during lead optimization [3].
- [1] PubChem. 2-[(1-Methylazetidin-3-yl)oxy]pyridine (CID may vary). Molecular formula C9H12N2O. View Source
- [2] Ikeura Y, Shirai J, Sugiyama H, Nishikimi Y, Kamei T, Sakauchi N. Nitrogen-containing heterocyclic compound and use thereof. US Patent 8,470,816. Issued June 25, 2013. View Source
- [3] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2017;5(3):235-248. General QSPR principles for homologous series. View Source
